N,N-Diisopropylamine-d14 Hydrochloride N,N-Diisopropylamine-d14 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219803-88-9
VCID: VC0017853
InChI: InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H/i1D3,2D3,3D3,4D3,5D,6D;
SMILES: CC(C)NC(C)C.Cl
Molecular Formula: C6H16ClN
Molecular Weight: 151.736

N,N-Diisopropylamine-d14 Hydrochloride

CAS No.: 1219803-88-9

Cat. No.: VC0017853

Molecular Formula: C6H16ClN

Molecular Weight: 151.736

* For research use only. Not for human or veterinary use.

N,N-Diisopropylamine-d14 Hydrochloride - 1219803-88-9

Specification

CAS No. 1219803-88-9
Molecular Formula C6H16ClN
Molecular Weight 151.736
IUPAC Name 1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H/i1D3,2D3,3D3,4D3,5D,6D;
Standard InChI Key URAZVWXGWMBUGJ-VSHQPLEZSA-N
SMILES CC(C)NC(C)C.Cl

Introduction

Physical and Chemical Properties

Spectroscopic Properties

While specific spectroscopic data is limited in the available literature, N,N-Diisopropylamine-d14 Hydrochloride would be expected to show characteristic differences in its spectroscopic profiles compared to its non-deuterated counterpart. The deuterium labeling significantly alters the mass spectral fragmentation patterns, making this compound readily distinguishable in mass spectrometric analyses. This property is particularly valuable in tracer studies and metabolic investigations. Nuclear magnetic resonance (NMR) spectroscopy of this compound would show significant differences from the non-deuterated version, as deuterium atoms have different nuclear spin properties than hydrogen atoms. The standard InChI identifier for this compound (InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H/i1D) helps to uniquely identify it in chemical databases and literature.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of N,N-Diisopropylamine-d14 Hydrochloride typically involves specialized techniques focusing on the incorporation of deuterium atoms into the isopropyl groups. The general approach includes the alkylation of amines with deuterated reagents, particularly utilizing deuterated isopropyl sources to form the desired compound. The preparation often begins with deuterated starting materials to ensure high isotopic purity in the final product. The synthesis requires careful control of reaction conditions to maintain deuterium incorporation and prevent hydrogen-deuterium exchange, which could compromise the isotopic enrichment. The reaction typically concludes with acidification using hydrogen chloride to form the hydrochloride salt, which often improves stability and handling characteristics of the amine compound.

Purification and Quality Control

After synthesis, the compound undergoes rigorous purification procedures to ensure high chemical and isotopic purity. These procedures may include recrystallization, chromatography, or other separation techniques appropriate for amine hydrochlorides. Quality control measures focus on verifying both chemical purity and deuterium incorporation rates. High-performance liquid chromatography (HPLC) is commonly employed for purity assessment, with a standard requirement of >95% purity as indicated by LGC Standards' product specification . Mass spectrometry plays a crucial role in confirming the correct deuterium incorporation and isotopic distribution pattern. The manufacturing process is typically conducted under controlled conditions, as this compound is described as being "made to order" and having a relatively short shelf life, which necessitates production only when specific orders are placed .

Applications in Research and Industry

Isotopic Labeling Studies

N,N-Diisopropylamine-d14 Hydrochloride finds its primary application in isotopic labeling studies, where tracking specific molecular components through chemical transformations or biological processes is necessary. The deuterium labeling provides a non-radioactive, stable isotope marker that can be followed through various analytical techniques, particularly mass spectrometry and NMR spectroscopy. This application is especially valuable in metabolic studies, pharmacokinetic investigations, and reaction mechanism elucidations. The complete deuteration of the isopropyl groups makes this compound particularly useful for tracking these specific structural components through complex chemical or biochemical pathways.

Applications in Organic Synthesis

In organic synthesis, N,N-Diisopropylamine-d14 Hydrochloride serves as a deuterated base, comparable to its non-deuterated counterpart N,N-Diisopropylethylamine (DIPEA). It can participate in various reactions requiring basic conditions, such as amide coupling reactions and transition metal-catalyzed cross-coupling reactions. The deuterium labeling can provide mechanistic insights when studying reaction pathways, as it allows researchers to track the fate of specific molecular fragments. Additionally, it can be utilized in the preparation of other deuterated compounds, serving as a building block for more complex deuterium-labeled molecules. Both Cymit Quimica and Vulcan Chem list this compound's application in organic synthesis as a primary use, highlighting its importance in this field .

Analytical Standards and Reference Materials

Comparative Analysis with Related Compounds

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